N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide
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Overview
Description
The compound seems to contain a benzo[d][1,3]dioxole structure . Benzo[d][1,3]dioxole is an organic compound and a benzene derivative. It is a heterocyclic compound containing the methylenedioxy functional group .
Synthesis Analysis
While specific synthesis methods for the compound you mentioned are not available, benzo[d][1,3]dioxole-type compounds have been synthesized using methods such as Pd-catalyzed arylation, Noyori asymmetric hydrogenation, aza-Michael addition, Bischler–Napieralski reaction, and N-arylation .Molecular Structure Analysis
The molecular structure of the compound seems to be complex, with a benzo[d][1,3]dioxole structure as one of its components .Scientific Research Applications
Synthesis and Chemistry
Synthesis of New Heterocyclic Compounds : Derivatives of 1, 3-oxazolidine, including compounds similar to N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide, have been synthesized through various chemical reactions. These compounds demonstrate biological activity and are used for the synthesis of new heterocyclic compounds, illustrating the compound's role in chemical synthesis (Tlekhusezh, Badovskaya, & Tyukhteneva, 1996).
Carboxylic Amides Synthesis via Oxazolidinones : Treatment of N-alkyl-oxazolidin-2-ones with Grignard reagents, including structures similar to the compound , leads to tertiary carboxylic amide products. This process is crucial for creating various substituted oxazolidinones, demonstrating the compound's significance in developing tertiary amides for stereoselective transformations (Bensa et al., 2008).
Novel Synthesis of Functionalized Oxazolidinones : Enantiomerically pure oxazolidinones, structurally related to the compound, have been synthesized from aziridine-2-methanols. This method offers an efficient approach to prepare oxazolidinones with various substituents, highlighting the compound's utility in producing chiral oxazolidinones (Park et al., 2003).
Biological and Pharmaceutical Applications
Aldose Reductase Inhibitors : Compounds similar to the query compound have shown potent inhibitory activity against aldehyde and aldose reductases. Such inhibitors are potential novel drugs for treating diabetic complications, indicating the compound's relevance in pharmaceutical research for diabetes management (Ali et al., 2012).
Anticancer Agent Synthesis : Novel substituted compounds structurally related to the compound have been synthesized and evaluated for their cytotoxicity against human tumor cell lines. This indicates the potential application of the compound in the development of anticancer agents (Penthala, Yerramreddy, & Crooks, 2011).
Antimicrobial Activity Study : Related compounds have been characterized and evaluated for their antibacterial activity. Such studies demonstrate the compound's potential application in developing specific antibacterial drugs (Alheety, 2019).
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzylisoquinoline alkaloids, have been synthesized and studied for their potential activity against various cancer cell lines .
Mode of Action
It is known that similar compounds have been designed based on the activity of indoles against various cancer cell lines . These compounds are synthesized via a Pd-catalyzed C-N cross-coupling . Further mechanistic studies revealed that these compounds caused cell cycle arrest at the S phase and induced apoptosis in cancer cells .
Biochemical Pathways
It is known that similar compounds have been shown to cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Action Environment
The synthesis of similar compounds involves reactions under specific conditions, such as pd-catalyzed arylation . The influence of environmental factors on the action of these compounds would be an important area of study.
Properties
IUPAC Name |
N-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N'-[(2-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O7/c1-29-16-5-3-2-4-15(16)11-23-20(26)21(27)24-12-19-25(8-9-30-19)22(28)14-6-7-17-18(10-14)32-13-31-17/h2-7,10,19H,8-9,11-13H2,1H3,(H,23,26)(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ININXUHNCXQKCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC2N(CCO2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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